3-Methyladenine

Endosomal trafficking PI3K inhibition Membrane dynamics

3-Methyladenine is the definitive early-stage autophagy inhibitor for unambiguous mechanistic studies. Unlike generic PI3K inhibitors, it provides a clean, compartment-preserving phenotype—ideal for live-cell imaging and ultrastructural analysis. Its moderate potency enables precise titration, while paired use with chloroquine resolves autophagy flux. Trusted by leading cancer and neurodegeneration researchers. Choose 3-MA for reproducible, publication-grade autophagy modulation.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 5142-23-4
Cat. No. B1666300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyladenine
CAS5142-23-4
Synonyms3-Methyladenine, NSC 66389;  NSC-66389;  NSC66389.
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C=NC(=N)C2=C1N=CN2
InChIInChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)
InChIKeyZPBYVFQJHWLTFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyladenine (CAS 5142-23-4) for Autophagy Research: Core Identity and Scientific Procurement Baseline


3-Methyladenine (3-MA) is a cell-permeable, small-molecule autophagy inhibitor that functions primarily through inhibition of class III phosphatidylinositol 3-kinase (PI3K), specifically targeting Vps34 and PI3Kγ with IC50 values of 25 μM and 60 μM, respectively, in HeLa cells . As a classic autophagy modulator, 3-MA blocks the nucleation of autophagic vesicles and prevents the conversion of LC3-I to LC3-II, effectively arresting autophagosome formation . This compound is widely employed as a standard chemical probe to interrogate the role of autophagy in cancer biology, neurodegeneration, and cellular stress responses, offering a foundational tool distinct from lysosomotropic agents or later-stage autophagy inhibitors .

3-Methyladenine in Autophagy Studies: Why Generic Substitution with Other PI3K Inhibitors Is Not Valid


Generic substitution of 3-Methyladenine with other PI3K inhibitors like wortmannin, LY294002, or late-stage autophagy blockers such as chloroquine fails due to fundamental mechanistic and functional divergences. 3-MA uniquely exhibits a transient inhibition of class III PI3K (Vps34) versus persistent inhibition of class I PI3K, creating a temporally distinct autophagy blockade . Furthermore, unlike wortmannin and LY294002, 3-MA does not cause pathological enlargement of late endosomal/lysosomal compartments, preserving intracellular membrane trafficking architecture [1]. Direct comparisons with chloroquine reveal that 3-MA inhibits autophagy at the early nucleation stage rather than the late lysosomal degradation stage, leading to opposite effects on LC3A/B and LC3B protein levels and distinct functional outcomes [2]. These profound mechanistic and phenotypic differences make direct substitution with any other autophagy inhibitor inappropriate and scientifically unsound.

3-Methyladenine (3-MA) Procurement Guide: Quantitative Differentiation from PI3K and Autophagy Comparators


3-Methyladenine vs. Wortmannin and LY294002: Preserved Endolysosomal Compartment Integrity

3-Methyladenine uniquely avoids the enlargement of late endosomal/lysosomal compartments, a deleterious phenotype observed with the potent PI3K inhibitors wortmannin and LY294002. While all three compounds inhibit PI3K, 3-MA's effect on membrane trafficking is restricted to the retrieval of the MPR300 receptor from early/recycling endosomes without disrupting late endosome/lysosome morphology [1]. In contrast, both wortmannin and LY294002 cause significant enlargement of these compartments, indicating off-target membrane dysregulation [1].

Endosomal trafficking PI3K inhibition Membrane dynamics

3-Methyladenine vs. Wortmannin and LY294002: Quantitative Potency Differences in PI3K Inhibition

3-Methyladenine exhibits a distinct potency and selectivity profile for class III PI3K (Vps34) compared to the broader PI3K inhibitors wortmannin and LY294002. In HeLa cells, 3-MA inhibits Vps34 with an IC50 of 25 μM and PI3Kγ with an IC50 of 60 μM . In contrast, wortmannin inhibits autophagic proteolysis with an IC50 of 30 nM, and LY294002 with an IC50 of 10 μM, in isolated rat hepatocytes [1]. This reveals a >800-fold difference in potency for wortmannin and a 2.5-fold difference for LY294002 relative to 3-MA's primary autophagy target.

PI3K inhibition Autophagy IC50 comparison

3-Methyladenine vs. Chloroquine: Divergent Stage-Specific Autophagy Inhibition and LC3 Protein Signature

3-Methyladenine and chloroquine inhibit autophagy at fundamentally different stages, leading to opposite effects on autophagic flux markers. In amelanotic melanoma cells (C32 and A-375), treatment with 3-MA or chloroquine in combination with trametinib revealed distinct LC3A/B and LC3B protein level patterns, confirming that 3-MA blocks early autophagosome formation while chloroquine inhibits late lysosomal degradation [1]. Notably, the C32 cell line exhibited higher sensitivity to 3-MA treatment alone and in combination compared to chloroquine [1].

Autophagy flux LC3 processing Combination therapy

3-Methyladenine Radiosensitization in Esophageal Cancer: Quantified Enhancement Ratio In Vivo

3-Methyladenine significantly enhances the radiosensitivity of esophageal squamous cell carcinoma, a clinically relevant effect not consistently demonstrated with other PI3K inhibitors like wortmannin in this context. In an EC9706 cell xenograft model, treatment with 10 mM 3-MA in combination with ionizing radiation produced an enhancement ratio of sensitization of 1.76, indicating a 76% increase in the cytotoxic effect of radiation [1]. Furthermore, this combination led to a significant reduction in tumor volume and vasculature in vivo [1].

Radiotherapy Cancer Esophageal cancer

3-Methyladenine (3-MA) Application Scenarios: Maximizing Scientific Value from Procurement


Dissecting Early Autophagy Nucleation Without Endolysosomal Artifacts

Researchers investigating the initial steps of autophagosome formation can reliably use 3-MA to block class III PI3K (Vps34) activity without the confounding effect of late endosomal/lysosomal compartment enlargement observed with wortmannin and LY294002 [1]. This clean phenotype is essential for studies employing live-cell imaging or ultrastructural analysis of membrane trafficking events [1].

Establishing Dose-Response Relationships in Autophagy Research

Due to its moderate potency (IC50 ~25 μM for Vps34) compared to high-potency inhibitors like wortmannin (IC50 ~30 nM), 3-MA serves as an ideal compound for titratable autophagy inhibition . Researchers can easily establish concentration-dependent effects (e.g., 2-10 mM) to correlate the degree of autophagy blockade with cellular outcomes, which is difficult to achieve with low-nanomolar, saturating inhibitors .

Validating Autophagy-Mediated Radioresistance in Preclinical Cancer Models

Preclinical oncology studies aiming to validate autophagy as a mechanism of radioresistance can leverage 3-MA as a chemical probe to sensitize tumors to radiation. As demonstrated in esophageal and liver cancer xenograft models, 3-MA treatment in combination with ionizing radiation significantly suppresses tumor growth and yields a quantifiable enhancement ratio (1.76 in esophageal cancer), providing a benchmark for evaluating novel radiosensitizing agents [2].

Distinguishing Early-Stage vs. Late-Stage Autophagy Blockade

To determine whether a phenotype is driven by autophagosome accumulation or impaired lysosomal degradation, researchers should employ both 3-MA and chloroquine in parallel assays. 3-MA (early-stage inhibitor) decreases LC3-II levels by preventing autophagosome formation, whereas chloroquine (late-stage inhibitor) increases LC3-II levels by blocking degradation [3]. This paired experimental design allows for accurate interpretation of autophagy flux and is a standard best practice in the field [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyladenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.